![molecular formula C8H5N3 B032786 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile CAS No. 944937-79-5](/img/structure/B32786.png)
1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile
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Overview
Description
Synthesis Analysis
The synthesis of pyrrolopyridine derivatives often involves ring closure reactions, which can be initiated by various methods, including cyclization and condensation reactions. For example, Halim and Ibrahim (2022) described the synthesis of a novel pyrrolopyridine derivative through ring opening followed by ring closure reactions, indicating the versatility of synthetic approaches for such compounds (Halim & Ibrahim, 2022).
Molecular Structure Analysis
The molecular structure of pyrrolopyridine derivatives is characterized by the presence of pyrrole and pyridine rings, which contribute to the compound's chemical behavior and reactivity. Advanced techniques such as X-ray crystallography are often employed to determine the precise molecular and crystal structures of these compounds, providing insights into their conformation and spatial arrangement (Moustafa & Girgis, 2007).
Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile derivatives can be synthesized using methods like the Friedlander reaction, which benefits from microwave irradiation for higher conversion rates and shorter reaction times (Salaheldin et al., 2010).
- Structural and Optical Properties : Derivatives of this compound, such as pyrazolo pyridine derivatives, have been characterized for their structural, optical, and junction characteristics, revealing unique properties like monoclinic polycrystalline nature and optical energy gaps, which have implications in electronic applications (Zedan, El-Taweel, & El-Menyawy, 2020).
Applications in Chemical Synthesis
- Cascade Reactions : Substituted 1H-pyrrole-3-carbonitriles, which include this compound derivatives, are synthesized through palladium(II)-catalyzed cascade reactions. This method is noted for its high efficiency and ligand-free conditions (Wang et al., 2020).
Advanced Material Applications
- Device Fabrication : Pyridine derivatives, including variants of this compound, have been used in the fabrication of heterojunctions for electronic devices. These derivatives demonstrate properties like rectification behavior and photovoltaic properties, making them valuable in material science and electronic engineering (El-Menyawy, Zedan, & Nawar, 2019).
Theoretical Investigations
- Vibrational Spectra Analysis : Theoretical and experimental investigations into the structure and vibrational spectra of derivatives of this compound have been conducted. These studies include density functional theory (DFT) calculations, providing insights into the fundamental properties of these compounds (Bahgat, Jasem, & El‐Emary, 2009).
Mechanism of Action
Target of Action
The primary target of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
This compound interacts with its targets by inhibiting the FGFRs . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs by this compound results in the disruption of these processes .
Pharmacokinetics
This characteristic is generally beneficial for bioavailability and can be advantageous for subsequent optimization .
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Safety and Hazards
properties
IUPAC Name |
1H-pyrrolo[3,2-b]pyridine-6-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-4-6-3-8-7(11-5-6)1-2-10-8/h1-3,5,10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJCNVUFINZIBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1N=CC(=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640146 |
Source
|
Record name | 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
944937-79-5 |
Source
|
Record name | 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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